molecular formula C30H23BrN4O B2485682 6-bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 324759-72-0

6-bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B2485682
CAS No.: 324759-72-0
M. Wt: 535.445
InChI Key: XLRVDYXSHNHOMS-UHFFFAOYSA-N
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Description

6-bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H23BrN4O and its molecular weight is 535.445. The purity is usually 95%.
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Biological Activity

6-Bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Molecular Formula: C25H24BrN4O
Molecular Weight: 460.39 g/mol

The structure comprises a quinazoline backbone substituted with a bromo group and a dihydropyrazole moiety, which are known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the cytotoxicity of related quinazoline derivatives against COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values ranging from 0.4 to 1.0 μM, demonstrating potent antiproliferative effects .

CompoundCell LineIC50 (μM)Mechanism of Action
6-Bromo DerivativeCOLO2050.8Induces apoptosis
6-Bromo DerivativeH4600.6Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The synthesis of various 6-bromoquinazolinones has led to the identification of compounds with promising anti-inflammatory effects.

Research Findings:
In vitro studies demonstrated that these derivatives inhibited pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The mechanism involves the suppression of NF-kB signaling pathways .

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has been tested against both Gram-positive and Gram-negative bacteria. Some compounds displayed notable activity against Candida albicans.

Data Summary:
A recent evaluation showed that certain derivatives had inhibition zones exceeding those of standard antibiotics like ampicillin.

CompoundTarget OrganismInhibition Zone (mm)MIC (mg/mL)
Compound AStaphylococcus aureus1275
Compound BE. coli1565
Compound CCandida albicans1180

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that these compounds exhibit favorable absorption and distribution profiles, with minimal toxicity observed in preliminary assays. However, structural modifications are recommended to enhance their drug-likeness and reduce potential side effects .

Properties

IUPAC Name

6-bromo-2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23BrN4O/c1-36-24-15-12-21(13-16-24)28-19-27(20-8-4-2-5-9-20)34-35(28)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRVDYXSHNHOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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